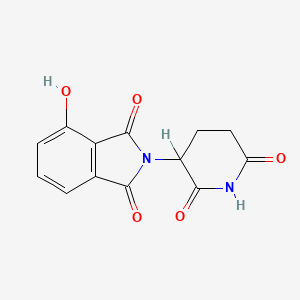

(S)-Thalidomide-4-OH

Description

Historical Context of Thalidomide (B1683933) Research and the Emergence of Metabolite Investigations

The trajectory of thalidomide in the scientific and medical landscape is one of the most dramatic in pharmaceutical history. Initially synthesized in West Germany in the 1950s, it was marketed as a seemingly safe, non-barbiturate sedative and was also found to be effective against morning sickness in pregnant women. nih.govnews-medical.netescholarship.org This led to its widespread use across Europe, Australia, and Japan. news-medical.netoup.com However, by the early 1960s, a devastating link was established between maternal thalidomide use and a surge in severe congenital malformations, most notably phocomelia, a condition characterized by shortened or absent limbs. news-medical.netnih.gov This catastrophic event led to the drug's withdrawal from the market in 1961 and prompted a fundamental overhaul of drug testing and regulation processes worldwide. sciencemuseum.org.ukunderstandinganimalresearch.org.uk

Evolution of Thalidomide's Therapeutic Applications Beyond Initial Sedative Use

Despite its tragic past, thalidomide was never entirely abandoned by the medical community. nih.gov In 1965, a serendipitous discovery revealed its efficacy in treating erythema nodosum leprosum (ENL), a painful complication of leprosy. nih.govescholarship.orgsciencemuseum.org.uk This marked the beginning of thalidomide's remarkable comeback. Further research into its mechanisms of action uncovered potent anti-inflammatory, immunomodulatory, and anti-angiogenic properties. nih.govescholarship.orgnih.gov These findings paved the way for its investigation and eventual approval for a range of other conditions. In 1998, the U.S. Food and Drug Administration (FDA) approved thalidomide for the treatment of ENL. nih.govescholarship.org Subsequently, its ability to inhibit the growth of new blood vessels, a process known as angiogenesis, led to its successful use in treating multiple myeloma, a type of bone marrow cancer. news-medical.netsciencemuseum.org.uk It has also been explored for use in various other inflammatory and malignant diseases. nih.gov

Rationale for Investigating Thalidomide Metabolites

The stark contrast between thalidomide's devastating teratogenic effects and its valuable therapeutic properties spurred intensive research into its fundamental biological mechanisms. A key question was whether the parent compound itself or its metabolic byproducts were responsible for its dual activities. It was hypothesized that the biotransformation of thalidomide within the body could be crucial to both its therapeutic efficacy and its toxicity. aacrjournals.orgdrugbank.comresearchgate.net This led to a focused effort to identify and characterize the metabolites of thalidomide. drugbank.comresearchgate.net The observation of species-specific differences in thalidomide's effects—for instance, its teratogenicity in humans and rabbits but not in rodents—further underscored the importance of metabolism, as different species can process the drug in distinct ways. aacrjournals.orgjst.go.jp It was demonstrated that the biotransformation of thalidomide requires microsomal cytochrome P-450 (CYP) enzymes for its pharmacological activity. aacrjournals.org

Significance of 4-Hydroxythalidomide as a Key Metabolite and Research Compound

Among the various byproducts of thalidomide's breakdown in the body, 4-hydroxythalidomide has emerged as a compound of significant scientific interest. strath.ac.ukbpsbioscience.com

Its Role in the Overall Thalidomide Metabolic Landscape

Thalidomide undergoes biotransformation in the body through two primary pathways: non-enzymatic hydrolysis and enzyme-mediated hydroxylation. drugbank.comresearchgate.net The latter process, primarily carried out by cytochrome P450 enzymes in the liver, results in the formation of hydroxylated metabolites, including 4-hydroxythalidomide. drugbank.comaacrjournals.org Specifically, research has identified the polymorphic enzyme CYP2C19 as being responsible for the 5- and 5'-hydroxylation of thalidomide in humans. aacrjournals.orgnih.govaacrjournals.org It's important to note that the formation of thalidomide metabolites can be highly species-dependent. aacrjournals.org While 4-hydroxythalidomide is a product of this metabolic process, other hydroxylated derivatives such as 5-hydroxythalidomide (B1239145) are also formed. aacrjournals.orgnih.gov

Distinctive Pharmacological Interest Compared to Parent Compound

4-Hydroxythalidomide has garnered particular attention due to its potential role in the biological activities of thalidomide. Research has explored its effects on angiogenesis, the formation of new blood vessels. While some studies have shown it to be a potent inhibitor of human umbilical vein endothelial cell (HUVEC) proliferation, it was found to be inactive in the chick chorioallantoic membrane (CAM) assay, another model for studying angiogenesis. psu.edu This suggests that the pharmacological profile of 4-hydroxythalidomide may differ from that of the parent thalidomide molecule. Furthermore, 4-hydroxythalidomide has become a crucial tool in the development of proteolysis-targeting chimeras (PROTACs), a novel class of drugs designed to degrade specific proteins. strath.ac.ukbpsbioscience.com In this context, 4-hydroxythalidomide serves as a ligand that recruits the cereblon (CRBN) protein, a component of an E3 ubiquitin ligase complex. strath.ac.ukbpsbioscience.comnih.gov This recruitment allows for the targeted degradation of disease-causing proteins. The differentiated pKa and nucleophilicity of the phenol (B47542) group in 4-hydroxythalidomide allow for chemoselective alkylation, making it a valuable building block in the synthesis of these degraders. strath.ac.uk

Overview of Academic Research Trajectories for 4-Hydroxythalidomide

Academic research on 4-hydroxythalidomide has followed several key trajectories. A significant area of investigation has been its synthesis and chemical modification. Efficient methods for the synthesis of 4-hydroxythalidomide have been developed, often starting from 3-hydroxyphthalic anhydride. frontiersin.orgresearchgate.net These synthetic routes are crucial for producing the compound for further study and for its use in creating more complex molecules.

Another major focus of research has been its application in the field of targeted protein degradation. As mentioned, 4-hydroxythalidomide's ability to bind to cereblon has made it a foundational component in the design of PROTACs and other molecular degraders. bpsbioscience.comnih.gov Researchers are actively exploring how to best utilize this property to create new therapies for a variety of diseases, including cancers. strath.ac.uknih.gov This involves synthesizing libraries of 4-hydroxythalidomide-based compounds and screening them for their ability to degrade specific protein targets. strath.ac.uk

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5/c16-8-3-1-2-6-10(8)13(20)15(12(6)19)7-4-5-9(17)14-11(7)18/h1-3,7,16H,4-5H2,(H,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPJICVFSDYOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5054-59-1 | |

| Record name | 4-Hydroxy thalidomide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005054591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,6-dioxo-3-piperidinyl)-4-hydroxy-1H-isoindole-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY THALIDOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J344NHC6VB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for 4 Hydroxythalidomide

Chemical Synthesis Pathways of 4-Hydroxythalidomide

The generation of 4-hydroxythalidomide can be achieved through direct chemical synthesis, which allows for the production of this key intermediate in a controlled laboratory setting.

Strategies for Hydroxylation of the Thalidomide (B1683933) Phthaloyl Ring

The primary strategy for the synthesis of 4-hydroxythalidomide involves the use of a hydroxylated starting material. The most common approach begins with 3-hydroxyphthalic anhydride. This precursor is then condensed with the appropriate glutarimide (B196013) derivative to form the 4-hydroxythalidomide structure. Various reaction conditions can be employed for this condensation step, with one reported method utilizing potassium acetate (B1210297) in acetic acid under reflux, achieving a high yield of the desired product thebiogrid.org.

| Starting Material | Reagents and Conditions | Product | Reported Yield |

|---|---|---|---|

| 3-Hydroxyphthalic Anhydride | 3-Aminopiperidine-2,6-dione hydrochloride, KOAc, AcOH, reflux | 4-Hydroxythalidomide | 96% |

| 3-Hydroxyphthalic Anhydride | 3-Aminopiperidine-2,6-dione hydrochloride, Et3N, toluene, reflux | 4-Hydroxythalidomide | 90% |

Stereoselective Synthesis Approaches for Enantiomers of 4-Hydroxythalidomide

While direct asymmetric synthesis routes for 4-hydroxythalidomide are not extensively documented in publicly available literature, the separation of its enantiomers can be accomplished through chiral chromatography. This technique is widely applied to thalidomide and its analogs. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases, such as those based on polysaccharide derivatives like amylose (B160209) or cellulose, is a common and effective method for resolving the racemic mixture of 4-hydroxythalidomide into its individual (R)- and (S)-enantiomers. The choice of the chiral stationary phase and the mobile phase composition are critical factors in achieving successful enantioseparation.

Utilization of 4-Hydroxythalidomide as a Synthetic Intermediate

The primary application of 4-hydroxythalidomide in contemporary drug discovery is as a building block for the creation of PROTACs. Its structure provides a ready handle for the attachment of linkers, which are crucial components of these targeted protein degraders.

Precursor for Proteolysis-Targeting Chimeras (PROTACs) Development

4-Hydroxythalidomide serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). In a PROTAC molecule, this moiety is responsible for recruiting CRBN to a protein of interest (POI), thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome. The hydroxyl group on the phthaloyl ring is a convenient and frequently utilized point for derivatization.

The design of effective PROTACs utilizing 4-hydroxythalidomide is guided by several key principles aimed at optimizing the formation and stability of the ternary complex, which consists of the PROTAC, the target protein, and the E3 ligase.

Linker Length and Composition : The length and chemical nature of the linker are crucial for productive ternary complex formation. The linker must be long enough to span the distance between the CRBN and the target protein without inducing steric clash, yet not so long as to be overly flexible, which can be entropically unfavorable. The composition of the linker (e.g., the inclusion of PEG units) can be modulated to improve the physicochemical properties of the PROTAC, such as solubility and cell permeability .

Ternary Complex Stability : The stability of the POI-PROTAC-E3 ligase ternary complex is a critical determinant of degradation efficiency. The 4-hydroxy group and the way the linker is attached can influence the interactions within this complex. Molecular modeling and structural biology studies are often employed to understand and optimize these interactions to enhance the stability of the ternary complex nih.govresearchgate.net. A more stable complex generally leads to more efficient ubiquitination and degradation of the target protein.

Structure-Activity Relationship (SAR) : SAR studies are essential to refine the design of 4-hydroxythalidomide-based PROTACs. These studies involve systematically modifying the linker and the target-binding ligand to observe the effects on degradation activity. For instance, investigations into the attachment point on the thalidomide scaffold have shown that substitutions at the 4-position of the phthalimide (B116566) ring can result in active PROTACs, although in some cases, this may lead to lower activity compared to other substitution patterns, potentially due to less stable ternary complexes nih.govresearchgate.netrsc.org.

An exploration of the synthesis and derivatization of 4-hydroxythalidomide has paved the way for the development of a diverse range of immunomodulatory drug analogues. These efforts build upon the foundational structure of thalidomide and its derivatives, which are recognized for their anti-inflammatory, anti-angiogenic, and anti-proliferative properties. The core mechanism of these immunomodulatory drugs (IMiDs) involves binding to the cereblon (CRBN) protein, a component of the CRL4CRBN E3 ubiquitin ligase complex. htjournal.ruelsevierpure.com This binding alters the substrate specificity of the E3 ligase, leading to the degradation of specific target proteins, such as the Ikaros and Aiolos transcription factors, which are crucial for myeloma cell survival. htjournal.ru

4-Hydroxythalidomide itself serves as a key thalidomide-based Cereblon ligand, often utilized in research for the recruitment of the CRBN protein. broadpharm.com Its structure provides a scaffold for creating novel analogues and for constructing Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific proteins. broadpharm.com The development of new IMiD analogues has largely focused on modifying the phthalimide or glutarimide rings of the thalidomide structure to enhance potency, improve specificity, and reduce adverse effects. encyclopedia.pub

2 Development of Other Immunomodulatory Drug Analogues

The therapeutic potential of thalidomide spurred the creation of second-generation IMiDs, such as lenalidomide (B1683929) and pomalidomide (B1683931), which exhibit significantly greater potency and refined activity profiles. nih.gov These analogues feature modifications, typically the addition of an amino group to the phthalimide ring, which enhances their immunomodulatory and anti-cancer effects. encyclopedia.pub Research has continued to evolve, yielding newer generations of compounds with diverse structural changes.

Structural Modifications and Biological Activity

Scientific investigations have explored hybridizing the immunomodulatory glutarimide moiety of thalidomide with other antiproliferative nuclei, such as quinazolinedione, phthalazinedione, and quinoxalinone. nih.gov This strategy aims to create novel compounds with enhanced biological activity against various cancer cell lines. nih.govrsc.org

For instance, studies have synthesized and evaluated new quinazoline (B50416) and phthalazine-based compounds designed with the pharmacophoric features of thalidomide. rsc.org Biological assessments of these derivatives against hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and prostate cancer (PC3) cell lines have demonstrated promising results. rsc.orgrsc.org One notable phthalazine-based compound, designated 24b , showed significantly better antiproliferative activity than thalidomide. rsc.orgrsc.org

Key Research Findings for Analogue 24b:

Antiproliferative Activity: Showed IC₅₀ values of 2.51, 5.80, and 4.11 µg/mL against HepG-2, MCF-7, and PC3 cells, respectively, compared to 11.26, 14.58, and 16.87 µg/mL for thalidomide. rsc.org

Apoptosis Induction: Increased the level of caspase-8, a key mediator of apoptosis, by approximately seven-fold. rsc.orgrsc.org

Anti-Angiogenic Effects: Reduced the level of Vascular Endothelial Growth Factor (VEGF) in HepG-2 cells to 185.3 pg/mL, compared to 432.5 pg/mL in control cells. rsc.orgrsc.org

Immunomodulatory Properties: Significantly reduced the level of the pro-inflammatory cytokine TNF-α by about half and decreased the NF-κB p65 level to 76.5 pg/mL compared to 278.1 pg/mL in control cells. rsc.orgrsc.org

Another promising analogue, a phthalazine-based compound designated 20a , also demonstrated superior biological activity compared to thalidomide. nih.gov

Key Research Findings for Analogue 20a:

Cytokine Inhibition: Reduced levels of TNF-α and IL-6 by 75.22% and 82.51%, respectively. nih.gov

Apoptosis Induction: Elevated the caspase-3 level by 7.21-fold. nih.gov

Enzyme Inhibition: Exhibited potent inhibition of COX-II and VEGFR-2 with IC₅₀ values of 0.33 µM and 232 nM, respectively. nih.gov

These findings highlight the success of structural modification in generating analogues with enhanced and multifaceted mechanisms of action, including potent immunomodulatory, anti-angiogenic, and pro-apoptotic effects. encyclopedia.pubnih.govrsc.org

Comparative Activity of Thalidomide Analogues

The development of analogues has consistently aimed for greater potency in modulating immune responses. Lenalidomide and pomalidomide are approximately 100-1000 times more potent than thalidomide in stimulating T-cell proliferation. encyclopedia.pub Similarly, their ability to inhibit TNF-α production is significantly enhanced, with some analogues being up to 50,000 times more potent in vitro than the parent drug. encyclopedia.pub

Below is an interactive data table summarizing the comparative antiproliferative activity of a novel phthalazine-based thalidomide analogue (Compound 24b) against various cancer cell lines.

This second interactive table details the inhibitory effects of a different novel analogue (Compound 20a) on key biological targets.

The continued synthesis and evaluation of novel analogues, stemming from the core structure of 4-hydroxythalidomide and other IMiDs, provide a robust pipeline for the development of more effective immunomodulatory and anticancer agents. nih.govnih.gov

Metabolic Pathways and Biotransformation of 4 Hydroxythalidomide

Formation of 4-Hydroxythalidomide from Thalidomide (B1683933)

4-Hydroxythalidomide is a monohydroxylated metabolite of thalidomide, formed through the addition of a hydroxyl group to the phthalimide (B116566) ring. chemicalbook.comannualreviews.org This conversion is mediated by both enzymatic and non-enzymatic processes.

The enzymatic hydroxylation of thalidomide to form 4-hydroxythalidomide (often referred to as 5-hydroxythalidomide (B1239145) in much of the scientific literature) is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Among these, CYP2C19 has been identified as a key enzyme responsible for the 5-hydroxylation of thalidomide in humans. aacrjournals.orgnih.govnih.govhaematologica.org Studies using human liver microsomes have demonstrated that individuals with higher CYP2C19 activity exhibit a greater formation of hydroxylated metabolites. aacrjournals.orgnih.gov Conversely, patients with a poor metabolizer phenotype for CYP2C19 show significantly lower or undetectable levels of 5-hydroxythalidomide. nih.gov

In addition to CYP2C19, other CYP enzymes, such as CYP3A4 and CYP3A5, have been shown to mediate the 5-hydroxylation of thalidomide. nih.gov While CYP2C19 is considered a major contributor, the involvement of multiple CYP isoforms highlights the complexity of thalidomide's enzymatic metabolism. acs.org The activity of these enzymes can be influenced by genetic polymorphisms, which may account for inter-individual variability in thalidomide metabolism. haematologica.org

Table 1: Cytochrome P450 Enzymes Involved in the Formation of 4-Hydroxythalidomide

| Enzyme | Role in Hydroxylation | Supporting Evidence |

|---|---|---|

| CYP2C19 | Primary enzyme for 5-hydroxylation in humans. aacrjournals.orgnih.govhaematologica.org | Studies show a correlation between CYP2C19 activity and metabolite formation; inhibition of CYP2C19 reduces metabolism. aacrjournals.orgnih.govnih.gov |

| CYP3A4 | Contributes to 5-hydroxylation. nih.gov | Recombinant human P450s and liver microsome studies demonstrate its catalytic activity. nih.gov |

| CYP3A5 | Involved in 5-hydroxylation. nih.gov | Studies with recombinant enzymes confirm its role in thalidomide oxidation. nih.gov |

Thalidomide can also undergo spontaneous, non-enzymatic hydrolysis under physiological pH conditions. nih.gov The four amide bonds within the thalidomide molecule are susceptible to cleavage in aqueous environments, leading to the formation of a multitude of hydrolysis products. researchgate.netresearchgate.net While this pathway is a major route for thalidomide breakdown, its direct contribution to the formation of 4-hydroxythalidomide is less pronounced compared to enzymatic hydroxylation. The primary degradation pathway via non-enzymatic hydrolysis leads to various open-ringed carboxylic acid derivatives. researchgate.netscispace.com

Further Metabolism of 4-Hydroxythalidomide

Once formed, 4-hydroxythalidomide can be further metabolized through secondary enzymatic reactions.

4-Hydroxythalidomide (5-hydroxythalidomide) can undergo a second hydroxylation to form dihydroxythalidomide. nih.govacs.org This subsequent oxidation is also mediated by CYP enzymes. In humans, CYP2C19, CYP2C9, and CYP1A1 are capable of catalyzing this reaction. nih.gov The dihydroxythalidomide can then be oxidized to a potentially reactive quinone intermediate. nih.gov

In addition to secondary hydroxylation, conjugation reactions can also occur. For instance, an oxidation product of 5-hydroxythalidomide can form a glutathione (GSH) conjugate, indicating the formation of an electrophilic intermediate. nih.gov Furthermore, in rats, metabolites such as 5'-hydroxythalidomide sulfate and glucuronide have been identified, suggesting that conjugation is a significant pathway for the elimination of hydroxylated metabolites in some species. nih.gov

Significant interspecies differences exist in the metabolism of thalidomide and its hydroxylated metabolites. annualreviews.orgnih.gov These variations are believed to contribute to the species-specific effects of the drug. nih.gov

Humans: The formation of hydroxylated metabolites is detectable but at very low levels, with non-enzymatic hydrolysis being the primary route of breakdown. nih.govdocumentsdelivered.com

Rats: Thalidomide is extensively hydroxylated by CYP2C6 and the male-specific CYP2C11. aacrjournals.orgnih.gov The primary metabolite is 5'-hydroxythalidomide, which undergoes extensive conjugation to sulfate and glucuronide forms. nih.govjst.go.jp 5-hydroxythalidomide is considered a minor metabolite in rats. nih.gov

Mice: The proportion of hydroxylated metabolites is higher in mice compared to rabbits and is undetectable in human patients under similar study conditions. nih.govresearchgate.net

Rabbits: This species, which is sensitive to the teratogenic effects of thalidomide, shows a metabolic profile with a lower level of hydroxylation compared to mice. jst.go.jpaacrjournals.org However, the metabolic ratio for the formation of 5-hydroxythalidomide is higher than in rats. jst.go.jp

Table 2: Interspecies Comparison of Thalidomide Hydroxylation

| Species | Primary Metabolic Pathway | Key Enzymes in Hydroxylation | Notable Hydroxylated Metabolites |

|---|---|---|---|

| Human | Non-enzymatic hydrolysis nih.govdocumentsdelivered.com | CYP2C19, CYP3A4/5 nih.govnih.gov | 5-hydroxythalidomide (low levels) documentsdelivered.com |

| Rat | Extensive enzymatic hydroxylation aacrjournals.orgnih.gov | CYP2C6, CYP2C11 aacrjournals.orgnih.gov | Primarily 5'-hydroxythalidomide and its conjugates nih.gov |

| Mouse | High proportion of hydroxylation nih.govresearchgate.net | Not specified in detail | Higher levels of hydroxylated metabolites compared to rabbits and humans researchgate.net |

| Rabbit | Intermediate hydroxylation jst.go.jpaacrjournals.org | Not specified in detail | Lower levels of hydroxylated metabolites than mice aacrjournals.org |

Pharmacokinetic Aspects of 4-Hydroxythalidomide in Preclinical Models

The pharmacokinetic profile of thalidomide and, by extension, its metabolites like 4-hydroxythalidomide, varies significantly across preclinical models. researchgate.net These differences are largely attributed to the variations in metabolic rates and pathways.

In mice, the elimination of thalidomide is rapid, with a half-life of approximately 0.5 hours. nih.govresearchgate.net This corresponds with a higher proportion of hydroxylated metabolites observed in this species. researchgate.net

Rabbits exhibit a longer elimination half-life for thalidomide, around 2.2 hours, and a lower level of hydroxylation compared to mice. nih.govresearchgate.netaacrjournals.org A simplified physiologically based pharmacokinetic (PBPK) model for rabbits indicated that the metabolic ratios for the formation of 5-hydroxythalidomide and 5'-hydroxythalidomide were similar. jst.go.jp

In rats, PBPK modeling suggests a metabolic ratio of 0.05 for the hepatic intrinsic clearance of thalidomide to unconjugated 5'-hydroxythalidomide, which is the predominant metabolite. nih.govjst.go.jp The formation of 5-hydroxythalidomide is considerably lower. nih.gov

These preclinical data highlight that the exposure to 4-hydroxythalidomide is highly dependent on the animal model used, which is a critical consideration when extrapolating findings to human physiology.

Table 3: Comparative Pharmacokinetics of Thalidomide in Preclinical Models

| Species | Thalidomide Elimination Half-Life (hours) | Relative Level of Hydroxylated Metabolites |

|---|---|---|

| Mouse | ~0.5 nih.govresearchgate.net | High nih.govresearchgate.net |

| Rabbit | ~2.2 nih.govresearchgate.net | Lower than mice aacrjournals.org |

| Rat | Not explicitly stated for comparison | Predominantly 5'-hydroxylation nih.gov |

Absorption and Distribution Dynamics

4-Hydroxythalidomide is a metabolite of thalidomide, formed through the hydroxylation of the phthalimide ring. chemicalbook.com The specific absorption and distribution dynamics of 4-hydroxythalidomide itself are not extensively detailed in scientific literature. Consequently, its pharmacokinetic profile is often considered in the broader context of its parent compound, thalidomide.

The absorption of thalidomide following oral administration is slow. nih.gov In healthy male subjects, peak plasma concentrations are typically reached between 2.9 and 5.7 hours after a single dose. drugbank.com The distribution of thalidomide is also a complex process, influenced by spontaneous hydrolysis and chiral inversion. drugbank.com It is known to distribute into various tissues and can cross the placenta.

Significant interspecies differences exist in the metabolism of thalidomide, which affects the formation and subsequent distribution of its metabolites. aacrjournals.org For instance, studies have shown that the proportion of hydroxylated metabolites is higher in mice than in rabbits. aacrjournals.org Notably, in a study involving multiple myeloma patients, these hydroxylated metabolites were undetectable in plasma samples. aacrjournals.org This suggests that the distribution of 4-hydroxythalidomide in humans may be very limited or transient, making it difficult to characterize.

Table 1: Pharmacokinetic Parameters of Thalidomide (Parent Compound) in Healthy Adults

| Parameter | Value | Reference |

|---|---|---|

| Time to Peak (Tmax) | 2.9 - 5.7 hours | drugbank.com |

| Volume of Distribution (Vd) | 70 - 120 L | drugbank.com |

Elimination Pathways and Half-Life Considerations

The primary route of thalidomide elimination from the body is through non-enzymatic, spontaneous hydrolysis in the plasma. nih.govresearchgate.net This process breaks down the thalidomide molecule into numerous products, which are then excreted renally. nih.gov Over 90% of an absorbed dose of thalidomide is excreted through urine and feces as these hydrolytic metabolites within 48 hours. nih.govresearchgate.net Less than 1% of the parent thalidomide compound is excreted unchanged in the urine, indicating that metabolism, including both hydrolysis and enzymatic hydroxylation, is the principal mechanism of clearance. drugbank.comnih.gov

The apparent elimination half-life of thalidomide in healthy individuals ranges from approximately 6 to 9 hours. nih.govdrugbank.comnih.gov Given that hydroxylated metabolites such as 4-hydroxythalidomide were found to be undetectable in the plasma of human patients in one study, their specific half-lives have not been established in humans. aacrjournals.org The low or transient concentrations suggest that if formed, these metabolites are likely cleared rapidly along with other products of thalidomide's degradation.

Table 2: Elimination Characteristics of Thalidomide (Parent Compound)

| Parameter | Value/Description | Reference |

|---|---|---|

| Primary Elimination Route | Non-enzymatic hydrolysis followed by renal excretion of metabolites. | drugbank.comresearchgate.net |

| Unchanged in Urine | < 1% of total dose | drugbank.comnih.gov |

| Elimination Half-Life (t½) | 6.17 ± 2.56 hours | drugbank.com |

Molecular Mechanisms of Action and Cellular Biology

Interaction with Cereblon (CRBN) E3 Ubiquitin Ligase Complex

The biological activities of 4-Hydroxythalidomide are fundamentally linked to its interaction with the Cereblon (CRBN) protein, which functions as a substrate receptor within the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex (CRL4CRBN) embopress.orgexlibrisgroup.comnih.govnih.gov. This complex, which also includes DNA Damage-Binding Protein 1 (DDB1), Cullin 4A (CUL4A), and Regulator of Cullins-1 (RBX1), is a key component of the ubiquitin-proteasome system, responsible for tagging proteins for degradation nih.govnih.gov.

4-Hydroxythalidomide is an active metabolite of thalidomide (B1683933) and functions as a ligand for Cereblon medchemexpress.combpsbioscience.comcaymanchem.com. It binds directly to the CRBN protein, an interaction that is essential for its activity medchemexpress.combpsbioscience.com. This binding event is the initiating step that triggers the subsequent molecular and cellular effects. The ability of 4-Hydroxythalidomide to engage with CRBN has also led to its use as a component in the development of Proteolysis-Targeting Chimeras (PROTACs), which are engineered molecules designed to specifically target proteins for degradation medchemexpress.combpsbioscience.commedchemexpress.com.

The binding of 4-Hydroxythalidomide to CRBN induces a conformational change in the substrate-binding pocket of the protein annualreviews.orgsemanticscholar.orgresearchgate.net. This alteration fundamentally modifies the substrate specificity of the CRL4CRBN E3 ligase complex nih.govsemanticscholar.org. Instead of binding to its normal, endogenous substrates, the 4-Hydroxythalidomide-bound CRBN complex gains the ability to recognize and bind to a new set of proteins, referred to as "neosubstrates" annualreviews.orgsemanticscholar.orgresearchgate.net. This reprogramming of the E3 ligase's activity is a central feature of the mechanism of action for this class of molecules, turning the ligase against proteins not normally targeted for degradation exlibrisgroup.comnih.gov.

Neosubstrate Recruitment and Targeted Protein Degradation

By acting as a "molecular glue," 4-Hydroxythalidomide facilitates a new protein-protein interaction between CRBN and specific neosubstrates annualreviews.orgresearchgate.net. This recruitment brings the neosubstrate into close proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome annualreviews.orgnih.govnih.gov.

A key consequence of 4-Hydroxythalidomide's modulation of CRBN is the targeted degradation of several C2H2 zinc finger transcription factors that are crucial for various cellular processes.

IKZF1 (Ikaros) and IKZF3 (Aiolos) : These lymphoid transcription factors are well-established neosubstrates for the CRBN complex when bound by thalidomide and its derivatives researchgate.netnih.govbeyondspringpharma.combroadinstitute.org. Their degradation is a primary mechanism behind the anti-proliferative effects in certain hematological malignancies beyondspringpharma.combroadinstitute.org. Studies comparing various thalidomide derivatives have shown that modifications, such as hydroxylation at the 4-position, can influence the selectivity and efficiency of this degradation process researchgate.net.

SALL4 : This developmental transcription factor is another critical neosubstrate degraded in a CRBN-dependent manner following exposure to thalidomide-related compounds nih.govelifesciences.org. The degradation of SALL4 is strongly implicated in the teratogenic effects of thalidomide nih.govelifesciences.org. Research has shown that hydroxylated metabolites of thalidomide can exhibit distinct selectivity for SALL4 degradation compared to other neosubstrates like IKZF1 researchgate.net.

PLZF (Promyelocytic Leukemia Zinc Finger) : PLZF has been identified as a novel CRBN neosubstrate whose degradation is induced by thalidomide and its hydroxylated metabolites embopress.orgnih.gov. This interaction is also linked to developmental toxicity embopress.orgnih.gov.

The table below summarizes the key transcription factors targeted for degradation by the 4-Hydroxythalidomide-CRBN complex.

| Neosubstrate | Protein Family/Type | Primary Associated Effect |

| IKZF1 (Ikaros) | Zinc Finger Transcription Factor | Anti-proliferative, Immunomodulatory |

| IKZF3 (Aiolos) | Zinc Finger Transcription Factor | Anti-proliferative, Immunomodulatory |

| SALL4 | Zinc Finger Transcription Factor | Developmental Toxicity |

| PLZF | Zinc Finger Transcription Factor | Developmental Toxicity |

The degradation of key transcription factors like IKZF1 and IKZF3 has profound downstream effects on pathways controlling cell survival and proliferation researchgate.net. For instance, the elimination of IKZF1 and IKZF3 leads to the downregulation of Interferon Regulatory Factor 4 (IRF4) and the oncogene MYC, which are critical for the survival of multiple myeloma cells nih.govelsevierpure.com. By inducing the degradation of these essential proteins, 4-Hydroxythalidomide can disrupt the transcriptional networks that sustain malignant cell growth nih.gov. Furthermore, studies have demonstrated that 4-Hydroxythalidomide can directly inhibit the proliferation of certain cell types, such as human umbilical vein endothelial cells (HUVECs), and cancer cells caymanchem.comnih.gov.

Immunomodulatory Activities

Beyond its direct anti-proliferative effects, 4-Hydroxythalidomide possesses immunomodulatory properties, a characteristic shared with its parent compound, thalidomide nih.govnih.gov. A significant aspect of this activity is the inhibition of tumor necrosis factor-alpha (TNF-α) production caymanchem.comelsevierpure.comnih.gov. Research has shown that 4-Hydroxythalidomide can decrease the production of TNF-α in monocytic cell lines like THP-1 caymanchem.com. This anti-inflammatory effect is mediated through the CRBN-dependent mechanism. The degradation of transcription factors IKZF1 and IKZF3 in T-cells also contributes to immunomodulation by de-repressing the production of Interleukin-2 (IL-2), leading to T-cell activation and co-stimulation nih.gov.

The table below details some of the known immunomodulatory effects.

| Activity | Mechanism | Cellular Consequence |

| TNF-α Inhibition | CRBN-dependent modulation of cytokine synthesis | Reduced inflammation |

| T-Cell Co-stimulation | Degradation of transcriptional repressors (IKZF1/IKZF3) | Increased IL-2 production and T-cell activation |

| Anti-angiogenic Activity | Inhibition of endothelial cell proliferation | Weak inhibition of blood vessel formation caymanchem.com |

Modulation of Cytokine Production (e.g., TNF-α, IL-6)

4-Hydroxythalidomide, an active metabolite of thalidomide, has been shown to modulate the production of key cytokines involved in inflammatory and immune responses. Specifically, it has demonstrated an ability to decrease the production of Tumor Necrosis Factor-alpha (TNF-α). In a study involving the human monocytic cell line THP-1, 4-Hydroxythalidomide at a concentration of 30 µM was effective in reducing the production of TNF-α induced by 12-O-tetradecanoylphorbol 13-acetate (TPA) caymanchem.com. The primary mechanism of action for thalidomide and its derivatives involves binding to the Cereblon (CRBN) protein, which is a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex researchgate.netnih.govnih.gov. This interaction alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, which in turn can affect cytokine expression researchgate.netnih.gov.

While the direct effects of 4-Hydroxythalidomide on Interleukin-6 (IL-6) production are not as extensively documented, the parent compound, thalidomide, has been shown to impact IL-6 signaling pathways. For instance, thalidomide treatment can attenuate the expression and secretion of Vascular Endothelial Growth Factor (VEGF) promoted by the combination of IL-6 and its soluble receptor (sIL-6R) in human peritoneal mesothelial cells frontiersin.orgnih.govbohrium.comresearchgate.net. This suggests a potential, though not directly confirmed for the 4-hydroxy metabolite, for interference with IL-6-mediated cellular processes.

| Cell Line | Inducing Agent | 4-Hydroxythalidomide Concentration | Effect | Source |

|---|---|---|---|---|

| THP-1 | TPA | 30 µM | Decreased TNF-α production | caymanchem.com |

Effects on Immune Cell Function

The effects of 4-Hydroxythalidomide on the function of specific immune cells are not well-defined in the available scientific literature. However, the known interaction of thalidomide and its analogues with Cereblon provides a framework for its potential immunomodulatory activities researchgate.netnih.govnih.gov. By altering the degradation of various substrate proteins, these compounds can influence T-cell activation and proliferation researchgate.netnih.govnih.gov. For example, the parent compound thalidomide has been shown to have complex effects on T-cells, in some contexts leading to increased activation and in others, suppression of proliferation, depending on the specific T-cell subset and stimulation conditions researchgate.netnih.govnih.gov. Without direct studies on 4-Hydroxythalidomide, its specific impact on immune cell function remains an area for further investigation.

Anti-Angiogenic Properties

4-Hydroxythalidomide has been investigated for its anti-angiogenic properties, which are characteristic of thalidomide and its derivatives sgul.ac.ukbohrium.commdpi.com. Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as tumor growth sgul.ac.ukbohrium.com.

Inhibition of VEGF- and FGF2-induced Angiogenesis

Research has shown that 4-Hydroxythalidomide can inhibit angiogenesis induced by key growth factors. In a chicken chorioallantoic membrane (CAM) assay, a widely used in vivo model to study angiogenesis, 4-Hydroxythalidomide administered at a dose of 100 µ g/embryo resulted in a 14% inhibition of angiogenesis induced by both Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor 2 (FGF2) caymanchem.com. This suggests that 4-Hydroxythalidomide can interfere with the signaling pathways of these crucial pro-angiogenic factors. The parent compound, thalidomide, is known to exert its anti-angiogenic effects through various mechanisms, including the downregulation of VEGF expression and interference with VEGF-induced signaling cascades frontiersin.orgnih.gov.

Impact on Endothelial Cell Proliferation and Tube Formation

The anti-angiogenic activity of 4-Hydroxythalidomide is further supported by its direct effects on endothelial cells. In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that 4-Hydroxythalidomide can completely inhibit their proliferation at a concentration of 333 µM caymanchem.com. Endothelial cell proliferation is a fundamental step in the angiogenic process.

Furthermore, the formation of capillary-like structures, or tube formation, by endothelial cells is a critical stage of angiogenesis that can be modeled in vitro sgul.ac.uknih.gov. While direct studies on the effect of 4-Hydroxythalidomide on tube formation are limited, the inhibition of HUVEC proliferation strongly suggests an impairment of this process caymanchem.com. Thalidomide and its other analogues have been shown to inhibit the formation of these tubular networks, often in a dose-dependent manner sgul.ac.uknih.gov.

| Assay | Model System | Concentration/Dose | Effect | Source |

|---|---|---|---|---|

| VEGF- and FGF2-induced Angiogenesis | Chicken Chorioallantoic Membrane (CAM) | 100 µg/embryo | 14% inhibition | caymanchem.com |

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 333 µM | Complete inhibition | caymanchem.com |

Preclinical Biological Activity and Efficacy Studies

In Vitro Studies

Limited specific data is available from preclinical studies regarding the direct effects of 4-Hydroxy thalidomide (B1683933) on multiple myeloma and ovarian cancer cell lines. Research into the effects of hydroxylated thalidomide metabolites on cancer cell proliferation has been conducted on other cancer types. One study reported that the tested thalidomide metabolites, including presumably the 4-hydroxy analog, demonstrated no anti-proliferative activity against human breast cancer (MDA-MB-231) or neuroblastoma (SH-SY5Y) cell lines nih.gov. However, specific dose-response data for 4-Hydroxy thalidomide on multiple myeloma or ovarian cancer cell lines were not detailed in the available research.

The effect of 4-Hydroxy thalidomide on endothelial cells, which is crucial for its potential anti-angiogenic activity, has been a subject of investigation. While thalidomide itself requires metabolic activation to exert its anti-angiogenic effects, studies on its metabolites have yielded specific findings nih.govnih.gov. One study noted that while some hydroxylated thalidomide analogs possess appreciable anti-proliferative activity against endothelial cells, the specific contribution of the 4-hydroxy metabolite was not independently detailed nih.gov. This suggests that while the class of hydroxylated metabolites may have an impact on endothelial cells, the activity of individual metabolites can vary significantly.

There is a lack of specific information in the reviewed preclinical studies concerning the immunomodulatory effects of 4-Hydroxy thalidomide. While the parent compound, thalidomide, is known for its complex immunomodulatory properties, including effects on T-cells and cytokine production, the activity of the 4-Hydroxy thalidomide metabolite in cell-based assays such as those using THP-1 monocytic cells or in mixed lymphocyte reactions (MLR) has not been specifically documented in the available literature nih.govnih.govsemanticscholar.org.

In Vivo Preclinical Models

Information regarding the in vivo efficacy of 4-Hydroxy thalidomide in xenograft models of cancer is not available in the reviewed scientific literature. Studies on the parent compound, thalidomide, have shown anti-tumor properties in various xenograft models, but these findings have not been specifically replicated or tested with the 4-Hydroxy thalidomide metabolite nih.gov.

The anti-angiogenic potential of thalidomide metabolites has been directly assessed using the in utero chicken embryo chorioallantoic membrane (CAM) assay, a standard model for evaluating angiogenesis. In these studies, the position of hydroxylation on the thalidomide molecule was found to be critical for its anti-angiogenic activity. Specifically, hydroxylation at the 4-position resulted in an inactive compound in the CAM assay nih.gov. This finding indicates that 4-Hydroxy thalidomide does not inhibit blood vessel formation in this widely used in vivo model, distinguishing it from other metabolites like the 5-hydroxylated version, which retained anti-angiogenic activity nih.gov.

Immunosuppressive Effects of 4-Hydroxy thalidomide in Animal Models

Extensive literature searches for preclinical studies evaluating the in vivo immunosuppressive effects of 4-Hydroxy thalidomide in animal models did not yield specific research findings or data tables for this particular compound. The available scientific literature primarily focuses on the parent compound, thalidomide, and other derivatives such as N-hydroxythalidomide and 5-hydroxythalidomide (B1239145).

Further research is required to specifically investigate and characterize the in vivo immunosuppressive potential of 4-Hydroxy thalidomide in relevant animal models. Such studies would be crucial to determine its efficacy, mechanism of action, and potential as an independent immunomodulatory agent.

Structure Activity Relationship Sar and Analogue Development

Systematic Elucidation of SAR for 4-Hydroxythalidomide and its Derivatives

The biological activity of thalidomide (B1683933) and its derivatives is intrinsically linked to their chemical structure. Modifications to the phthalimide (B116566) or glutarimide (B196013) rings can significantly alter their interaction with CRBN and, consequently, their ability to induce the degradation of specific proteins. The introduction of a hydroxyl group, particularly at the 4-position of the phthalimide ring, has been a key area of investigation for developing more potent and selective protein degraders.

The position of the hydroxyl group on the thalidomide scaffold is a critical determinant of its biological activity, influencing both its binding to CRBN and the subsequent recruitment and degradation of neosubstrates. jst.go.jp Research comparing different hydroxylated isomers of thalidomide has revealed distinct profiles of protein degradation.

For instance, hydroxylation at the C4-position of the phthalimide ring results in a compound, 4-hydroxythalidomide, that is a weak anti-angiogenic agent but active against HUVEC proliferation. chemicalbook.com Studies analyzing the degradation of various zinc finger transcription factors, which are common neosubstrates of CRBN modulators, have shown that the substitution position on the phthalimide ring is crucial for selectivity.

4-Hydroxy Substitution : This modification has been shown to result in the degradation of the lymphoid transcription factor Ikaros (IKZF1).

5-Hydroxy Substitution : In contrast, placing the hydroxyl group at the 5-position of the phthalimide ring induces the degradation of the translation termination factor GSPT1, without significantly affecting IKZF1.

This differential activity highlights the nuanced interactions between the CRBN-ligand complex and its target substrates. The position of the hydroxyl group alters the surface of the CRBN protein that is presented for substrate binding, thereby dictating which proteins are recognized and targeted for ubiquitination and subsequent degradation. jst.go.jp The metabolite 5-hydroxythalidomide (B1239145), for example, is known to strongly induce the degradation of SALL4, a protein linked to thalidomide's teratogenic effects. researchgate.netembopress.org This underscores the importance of precise positional modifications to achieve desired therapeutic outcomes while avoiding adverse effects.

Table 1: Impact of Hydroxyl Group Position on Neosubstrate Degradation

| Compound | Key Neosubstrate(s) Degraded | Associated Effects |

|---|---|---|

| 4-Hydroxythalidomide | IKZF1 | Anti-proliferative |

| 5-Hydroxythalidomide | GSPT1, SALL4 | Potential teratogenicity |

4-Hydroxythalidomide is a widely used CRBN ligand in the development of PROTACs. nih.govresearchgate.net These heterobifunctional molecules consist of a ligand for a target protein and an E3 ligase ligand, joined by a chemical linker. nih.gov The hydroxyl group at the 4-position provides a convenient and effective attachment point for this linker, allowing the recruitment of the CRBN E3 ligase complex to a specific protein of interest, leading to its degradation. nih.govresearchgate.net

The nature of the linker—its length, composition, and attachment point—plays a critical role in the efficacy of the resulting PROTAC. nih.govexplorationpub.com For 4-hydroxythalidomide-based PROTACs, the linker is typically attached via an ether bond to the 4-hydroxy group. researchgate.net

Key findings on the impact of linkers include:

Linker Composition : The atomic composition of the linker can significantly affect PROTAC potency. Studies comparing alkyl linkers to polyethylene (B3416737) glycol (PEG) linkers have shown that the incorporation of oxygen atoms (as in PEG) in place of methylene (B1212753) (CH2) groups can sometimes inhibit PROTAC activity. explorationpub.com

Linker Length : The length of the linker is crucial for the successful formation of a stable ternary complex between the target protein, the PROTAC, and CRBN. explorationpub.com Insufficient linker length can lead to steric hindrance, impairing the binding of one or both ligands. explorationpub.com

Stability and Neosubstrate Degradation : The linker attachment point and its chemical nature can influence the stability of the CRBN ligand itself and its propensity to degrade off-target neosubstrates. nih.gov For example, certain linker types attached to the phthalimide ring have been shown to reduce the degradation of IKZF1. nih.gov

Systematic studies have demonstrated that varying the linker can modulate the degradation efficiency and selectivity of the PROTAC, making linker optimization a critical step in the design process. nih.govexplorationpub.com

Rational Design of Next-Generation 4-Hydroxythalidomide Analogues

The insights gained from SAR studies are fueling the rational design of new 4-hydroxythalidomide analogues. The goal is to develop molecules with enhanced potency, greater specificity for the target protein, and minimized off-target effects, particularly the degradation of neosubstrates associated with toxicity. nih.govnih.gov

Several strategies are being employed to improve the therapeutic profile of 4-hydroxythalidomide-based degraders. These approaches often involve fine-tuning the structure of the CRBN ligand to optimize its interaction with CRBN and control the subsequent substrate recruitment.

Modifications to the Phthalimide Ring : As established, substitutions on the phthalimide ring are critical for controlling neosubstrate selectivity. Beyond simple hydroxylation, researchers are exploring other modifications, such as the introduction of fluoro or methyl groups, to modulate the electronic and steric properties of the ligand. These changes can prevent the binding of unwanted neosubstrates like IKZF1 or GSPT1.

Linker Optimization : For PROTACs, a key strategy is the meticulous design of the linker. By creating more rigid or conformationally constrained linkers, it is possible to improve the pre-organization of the molecule for ternary complex formation, thereby enhancing potency. explorationpub.com Furthermore, modifying the linker can help to avoid interactions that promote the degradation of off-target neosubstrates. nih.gov

A primary goal of these strategies is to create "cleaner" degraders that selectively eliminate a target protein without causing the degradation of endogenous CRBN neosubstrates, which could lead to toxicities.

The modular nature of PROTACs allows for the adaptation of 4-hydroxythalidomide analogues for a wide range of diseases. By combining the optimized 4-hydroxythalidomide-based CRBN ligand with a "warhead" that binds to a specific disease-driving protein, highly selective therapeutics can be developed. nih.govnih.gov

Examples of therapeutic applications include:

Oncology : Many PROTACs using thalidomide-based ligands are being developed to target proteins implicated in cancer, such as Bruton's tyrosine kinase (BTK) in B-cell malignancies and Bromodomain-containing protein 4 (BRD4) in various cancers. nih.gov

Neurodegenerative Diseases : Researchers are designing PROTACs to target aggregate-prone proteins involved in neurodegenerative disorders, such as Tau. nih.gov

Immunology and Inflammation : Analogues are being synthesized to target proteins involved in inflammatory pathways, building on the known immunomodulatory effects of thalidomide. nih.govrsc.orgafricaresearchconnects.com

The rational design process involves selecting a target protein, developing a high-affinity ligand for it, and then connecting it to a refined 4-hydroxythalidomide moiety via an optimized linker. This tailored approach promises to deliver a new generation of precision medicines that function by inducing the selective degradation of pathological proteins.

Table 2: Examples of 4-Hydroxythalidomide-based PROTACs and Their Targets

| PROTAC Target | Therapeutic Area | CRBN Ligand Moiety |

|---|---|---|

| Bromodomain-containing protein 4 (BRD4) | Oncology | 4-Hydroxythalidomide derivative |

| Bruton's tyrosine kinase (BTK) | Oncology | 4-Hydroxythalidomide derivative |

| Tau | Neurodegenerative Disease | 4-Hydroxythalidomide derivative |

| Epidermal growth factor receptor (EGFR) | Oncology | 4-Hydroxythalidomide derivative |

Analytical Methodologies for 4 Hydroxythalidomide Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone of 4-hydroxythalidomide analysis, enabling its separation from the parent drug and other metabolites, followed by accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., UV, MS/MS)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of 4-hydroxythalidomide. When coupled with ultraviolet (UV) detection, it offers a reliable method for quantification. The choice of wavelength for UV detection is critical for sensitivity and is typically selected based on the maximum absorbance of the analyte. For thalidomide (B1683933) and its derivatives, detection is often performed at wavelengths around 220 nm or 237 nm. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve efficient separation on a stationary phase, such as a C18 column.

For enhanced sensitivity and selectivity, especially in complex biological samples, HPLC is often coupled with tandem mass spectrometry (MS/MS). This powerful combination, known as LC-MS/MS, allows for the precise quantification of 4-hydroxythalidomide even at very low concentrations. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which involves selecting a specific precursor ion of the analyte and then monitoring a specific product ion after fragmentation. This high degree of specificity minimizes interference from other components in the sample matrix. For instance, a validated LC-MS/MS method has been developed for the simultaneous determination of thalidomide and its hydroxylated metabolites, 5-hydroxythalidomide (B1239145) and 5'-hydroxythalidomide, in human plasma, demonstrating the utility of this approach for related compounds.

| Parameter | HPLC-UV | HPLC-MS/MS |

| Principle | Separation based on polarity, detection by UV absorbance. | Separation by HPLC, detection by mass-to-charge ratio of parent and fragment ions. |

| Sensitivity | Moderate | High to very high |

| Selectivity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, highly specific due to monitoring of specific mass transitions. |

| Common Application | Quantification in simpler matrices or at higher concentrations. | Quantification in complex biological matrices (plasma, tissues) at low concentrations. |

Interactive Data Table: Example HPLC Parameters for Thalidomide and Metabolite Analysis

Below is an interactive table summarizing typical HPLC parameters that can be adapted for 4-hydroxythalidomide analysis, based on published methods for thalidomide and its other hydroxylated metabolites.

| Parameter | Condition 1 (UV Detection) | Condition 2 (MS/MS Detection) |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid | Methanol:Ammonium Acetate (B1210297) Buffer |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection Wavelength (UV) | 220 nm | N/A |

| Mass Spectrometer Ionization | N/A | Electrospray Ionization (ESI) |

| MS/MS Transition (Example for a Hydroxylated Metabolite) | N/A | m/z 275 -> 148 |

Enantioselective Analysis Methods

Given that thalidomide is a chiral compound and its enantiomers exhibit different biological activities, the stereoselective analysis of its metabolites, including 4-hydroxythalidomide, is of significant interest. Enantioselective HPLC methods are employed to separate the (R)- and (S)-enantiomers. This is typically achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are commonly used for the chiral separation of thalidomide and its analogs. The choice of the mobile phase, which can be a normal-phase solvent like hexane/isopropanol or a reversed-phase solvent system, is crucial for achieving optimal enantiomeric resolution.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of 4-hydroxythalidomide.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of 4-hydroxythalidomide. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy. The fragmentation pattern observed in MS/MS experiments can help to confirm the structure of the molecule.

Infrared (IR) spectroscopy can be used to identify the functional groups present in the 4-hydroxythalidomide molecule, such as carbonyl groups, N-H bonds, and aromatic rings.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and can be used to determine the wavelength of maximum absorbance (λmax), which is important for setting up HPLC-UV detection methods.

Method Development for Biological Sample Analysis

The analysis of 4-hydroxythalidomide in biological samples such as plasma and tissues presents unique challenges due to the complexity of the matrix and the low concentrations of the analyte.

Stability Considerations in Biological Matrices

A critical aspect of method development is ensuring the stability of 4-hydroxythalidomide in the biological matrix from the time of sample collection to analysis. Thalidomide itself is known to be unstable in plasma, undergoing hydrolysis. Therefore, it is crucial to assess the stability of 4-hydroxythalidomide under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures (e.g., -80°C). Stabilizing agents or immediate sample processing, such as protein precipitation followed by extraction, may be necessary to prevent degradation. The pH of the sample can also significantly impact stability, and buffering the sample may be required.

Quantitative Analysis in Plasma and Tissue Samples

The quantitative analysis of 4-hydroxythalidomide in plasma and tissue samples typically involves several steps: sample preparation, chromatographic separation, and detection.

Sample Preparation: The goal of sample preparation is to extract 4-hydroxythalidomide from the biological matrix and remove interfering substances. Common techniques include:

Protein Precipitation (PPT): This involves adding an organic solvent (e.g., acetonitrile or methanol) to the plasma or tissue homogenate to precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids.

Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively retain the analyte while interfering compounds are washed away. The analyte is then eluted with a suitable solvent.

Method Validation: Once a method is developed, it must be rigorously validated to ensure its reliability and accuracy. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the method provides a linear response.

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The influence of the biological matrix on the ionization and detection of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Analysis in Tissue Samples: The analysis of 4-hydroxythalidomide in tissue samples presents additional challenges compared to plasma. The tissue must first be homogenized to create a uniform sample. The extraction procedure needs to be optimized to efficiently release the analyte from the tissue matrix. The potential for higher levels of interfering substances in tissue homogenates may necessitate more extensive sample cleanup steps. Validated methods for the quantification of drugs and their metabolites in tissue often require careful optimization of the homogenization, extraction, and cleanup procedures to ensure accurate and reproducible results.

Future Research Directions and Therapeutic Potential of 4 Hydroxythalidomide

The study of 4-hydroxythalidomide, a metabolite of thalidomide (B1683933), is paving the way for new therapeutic strategies by leveraging its unique interactions with the cellular protein degradation machinery. Future research is focused on fully characterizing its role in this process and harnessing its potential for treating a range of diseases.

Q & A

Q. How should raw data from 4-hydroxy thalidomide experiments be curated for reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.